9-(Bromomethyl)acridine
Overview
Description
9-(Bromomethyl)acridine is a chemical compound with the molecular formula C₁₄H₁₀BrN and a molecular weight of 272.14 g/mol . It is known for its use as a derivatizing agent in high-performance liquid chromatography (HPLC) for fluorescent labeling of carboxylic acids . The compound appears as a faint yellow to yellow powder and is suitable for fluorescence applications .
Mechanism of Action
Target of Action
9-(Bromomethyl)acridine is primarily used as a HPLC derivatizing agent for fluorescent labeling of carboxylic acids . This suggests that its primary targets are carboxylic acid groups present in various biochemical compounds.
Mode of Action
The compound interacts with its targets (carboxylic acids) through a process known as derivatization , which involves the formation of a covalent bond between the this compound and the carboxylic acid. This results in the formation of a fluorescent derivative that can be detected using high-performance liquid chromatography (HPLC) .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of the action of this compound is the formation of a fluorescent derivative when it reacts with carboxylic acids. This derivative can be detected using HPLC, allowing for the identification and quantification of carboxylic acids in a sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored and used under dry conditions to maintain its efficacy. Additionally, it is recommended to store this compound under inert gas , indicating that it may be sensitive to oxidation.
Biochemical Analysis
Biochemical Properties
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acids . It exhibits fluorescence with an excitation wavelength (λex) of 335 nm and an emission wavelength (λem) of 469 nm in 0.1 M phosphate pH 7.0 (after derivatization with glutathione)
Cellular Effects
It is known that acridine derivatives can interact with DNA
Molecular Mechanism
It is known that acridine derivatives can interact with DNA
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been documented in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-(Bromomethyl)acridine typically involves the bromination of 9-methylacridine. One common method includes mixing 9-methylacridine with tetrachloroethylene at room temperature, followed by the addition of N-bromosuccinimide and benzoyl peroxide. The mixture is stirred and heated to 40°C for one hour to complete the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar bromination procedures under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 9-(Bromomethyl)acridine primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide would yield 9-(azidomethyl)acridine.
Scientific Research Applications
9-(Bromomethyl)acridine has several applications in scientific research:
Industry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Comparison with Similar Compounds
- 4,5-Bis(bromomethyl)acridine
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
- 2,7-Dimethylacridine
Comparison: 9-(Bromomethyl)acridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with DNA. Compared to other bis(bromomethyl)acridines, it exhibits distinct intercalation and crosslinking activities, making it a valuable compound for studying DNA interactions and developing anticancer agents .
Properties
IUPAC Name |
9-(bromomethyl)acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
Record name | 9-Bromomethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-34-9 | |
Record name | 9-Bromomethylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Bromomethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Bromomethyl)acridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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